molecular formula C23H29FN4O B12373485 N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide

N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide

Cat. No.: B12373485
M. Wt: 396.5 g/mol
InChI Key: MKBUZZHQTMARSD-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide: is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a tert-butyl group, and a diazenyl group linked to a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: This can be achieved by reacting the piperidine derivative with a suitable carboxylic acid derivative under amide formation conditions.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Diazenyl Group Formation: The diazenyl group is typically formed through diazotization reactions involving aromatic amines and nitrous acid, followed by coupling with the fluorophenyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the diazenyl group.

    Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Products may include ketones, carboxylic acids, and nitroso compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting specific receptors or enzymes.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.

Industry

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The diazenyl group could play a role in electron transfer processes, while the piperidine ring may influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-4-piperidinamine: Shares the piperidine core but lacks the diazenyl and fluorophenyl groups.

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure but with different substituents on the piperidine ring.

Uniqueness

N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide is unique due to the presence of the diazenyl group linked to a fluorophenyl moiety, which can impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C23H29FN4O

Molecular Weight

396.5 g/mol

IUPAC Name

N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29FN4O/c1-23(2,3)25-22(29)18-11-13-28(14-12-18)16-17-5-4-6-21(15-17)27-26-20-9-7-19(24)8-10-20/h4-10,15,18H,11-14,16H2,1-3H3,(H,25,29)

InChI Key

MKBUZZHQTMARSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC(=CC=C2)N=NC3=CC=C(C=C3)F

Origin of Product

United States

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